molecular formula C29H19IN2O2S B394392 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B394392
M. Wt: 586.4g/mol
InChI Key: JDSHGQFGTVSZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a fluorenyl group, an iodo substituent, and a sulfanyl linkage further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorenyl Group: The fluorenyl group can be introduced via a Friedel-Crafts acylation reaction, where fluorenone is reacted with the quinazolinone core in the presence of a Lewis acid catalyst.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the fluorenyl-substituted quinazolinone with a suitable thiol reagent under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.

Scientific Research Applications

2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the modulation of signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can result in cell cycle arrest and apoptosis.

    Reactive Oxygen Species (ROS) Generation: It may induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile: This compound features a similar fluorenyl and sulfanyl linkage but differs in the presence of a methoxyphenyl and trifluoromethyl group.

  • 2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound has a similar core structure but includes a tetrahydrobenzothiolo ring system.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C29H19IN2O2S

Molecular Weight

586.4g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-iodo-3-phenylquinazolin-4-one

InChI

InChI=1S/C29H19IN2O2S/c30-21-11-13-26-25(16-21)28(34)32(22-7-2-1-3-8-22)29(31-26)35-17-27(33)19-10-12-24-20(15-19)14-18-6-4-5-9-23(18)24/h1-13,15-16H,14,17H2

InChI Key

JDSHGQFGTVSZEM-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6

Origin of Product

United States

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